2-Methoxy-5-nitrobenzohydrazide
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Overview
Description
2-Methoxy-5-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O4 It is a derivative of benzohydrazide, featuring a methoxy group at the second position and a nitro group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-nitrobenzohydrazide can be synthesized through the reaction of 2-methoxy-5-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:
2-Methoxy-5-nitrobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by nucleophiles under suitable conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Reduction: 2-Methoxy-5-aminobenzohydrazide.
Substitution: Products depend on the nucleophile used; for example, using sodium ethoxide would yield 2-ethoxy-5-nitrobenzohydrazide.
Scientific Research Applications
2-Methoxy-5-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antibacterial and anticancer agents.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzohydrazide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzoic acid: Similar structure but lacks the hydrazide group.
2-Methoxy-5-aminobenzohydrazide: Formed by the reduction of the nitro group in 2-Methoxy-5-nitrobenzohydrazide.
3-Methoxy-4-nitrobenzohydrazide: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups on the benzene ring, which confer specific electronic properties and reactivity
Biological Activity
2-Methoxy-5-nitrobenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methoxy-5-nitrobenzoic acid with hydrazine hydrate. The product is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming its structure and purity.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
Streptococcus faecalis | 60 µg/mL |
The MIC values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential for use in treating infections caused by this pathogen .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 40 µg/mL |
Aspergillus niger | 70 µg/mL |
These results suggest that the compound could be a candidate for further development as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, including Hep-G2 (human liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
Hep-G2 | 31.12 ± 1.57 |
MCF-7 | 45.23 ± 2.10 |
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, making it a promising candidate for further research in cancer therapy .
Anti-inflammatory Activity
In vitro studies have also highlighted the anti-inflammatory effects of this compound. The compound was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines.
The biological activities of this compound are believed to be related to its ability to interact with cellular targets and modulate signaling pathways involved in inflammation and cell proliferation. The presence of the nitro group is thought to enhance its reactivity and biological interactions.
Case Studies
A notable case study involved the use of this compound in a therapeutic context where it was administered alongside standard antibiotics to evaluate synergistic effects against resistant bacterial strains. Results indicated enhanced efficacy when combined with certain antibiotics, suggesting potential for use in combination therapies .
Properties
IUPAC Name |
2-methoxy-5-nitrobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVPILCLKGGZSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.